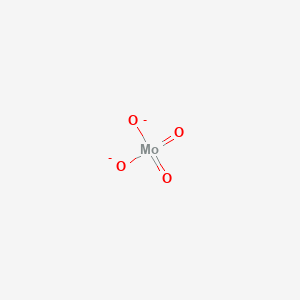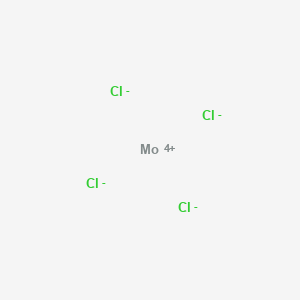
Moxastine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Moxastine has several scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and anticholinergic effects.
Biology: this compound is studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: It is used as an antihistamine to treat allergic conditions and as an antiemetic to prevent nausea and vomiting.
Industry: This compound is used in the formulation of various pharmaceutical products.
Mécanisme D'action
Target of Action
Moxastine, also known as mephenhydramine, is primarily an antihistamine and anticholinergic . Its primary target is the Histamine H1 receptor , which plays a crucial role in allergic reactions. By acting on this receptor, this compound can alleviate symptoms associated with allergies.
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching to these sites. As a result, it inhibits the physiological effects of histamine, which include vasodilation, bronchoconstriction, smooth muscle contraction, and stimulation of gastric acid secretion.
Analyse Biochimique
Biochemical Properties
Moxastine interacts with the Histamine H1 receptor, acting as an antagonist . This interaction is crucial in its role as an antihistamine, as it blocks the action of histamine, a compound that is involved in local immune responses and acts as a neurotransmitter .
Cellular Effects
As an antihistamine, this compound has a significant effect on cells, particularly those involved in immune response. By blocking the Histamine H1 receptor, it prevents the typical responses to histamine, which include vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells . This can influence cell signaling pathways and gene expression related to these processes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on the Histamine H1 receptor . This involves binding to the receptor and preventing its activation by histamine . This can lead to changes in gene expression related to histamine response, and potentially influence other biomolecular interactions .
Méthodes De Préparation
La synthèse de la moxastine implique la réaction du 1,1-diphényléthanol avec la N,N-diméthyléthanolamine en conditions acides pour former le produit souhaité . Les méthodes de production industrielle de la this compound impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires, assurant un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
La moxastine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote, pour former divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études sur l'activité antihistaminique et les effets anticholinergiques.
Biologie : La this compound est étudiée pour ses effets sur les récepteurs de l'histamine et son utilisation potentielle dans le traitement des réactions allergiques.
Médecine : Elle est utilisée comme antihistaminique pour traiter les affections allergiques et comme antiémétique pour prévenir les nausées et les vomissements.
Industrie : La this compound est utilisée dans la formulation de divers produits pharmaceutiques.
Mécanisme d'action
La this compound exerce ses effets en agissant comme antagoniste des récepteurs H1 de l'histamine, bloquant ainsi l'action de l'histamine et réduisant les symptômes allergiques . Elle possède également des propriétés anticholinergiques, qui contribuent à ses effets antiémétiques. Les cibles moléculaires de la this compound comprennent les récepteurs de l'histamine et les récepteurs cholinergiques, et elle affecte les voies impliquées dans les réponses allergiques et émétiques .
Comparaison Avec Des Composés Similaires
La moxastine est similaire à d'autres antihistaminiques comme la diphénhydramine et la chlorphéniramine. Elle est unique en sa combinaison de propriétés antihistaminiques et anticholinergiques, ce qui la rend efficace à la fois comme antihistaminique et comme antiémétique . Des composés similaires comprennent :
Diphénhydramine : Un autre antihistaminique avec des propriétés sédatives.
Chlorphéniramine : Un antihistaminique couramment utilisé pour traiter les réactions allergiques.
Méclizine : Un antihistaminique avec des propriétés antiémétiques.
Propriétés
IUPAC Name |
2-(1,1-diphenylethoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(20-15-14-19(2)3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIMHFSPNXQFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189244 | |
| Record name | Moxastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-74-5 | |
| Record name | Moxastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxastine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moxastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSJ254W6SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















